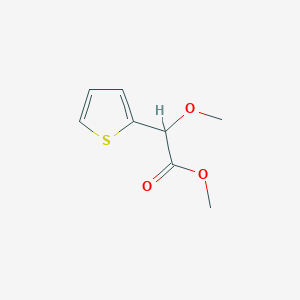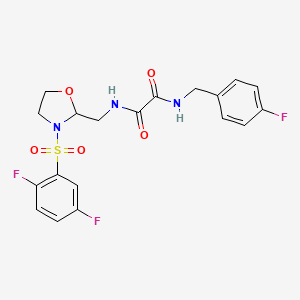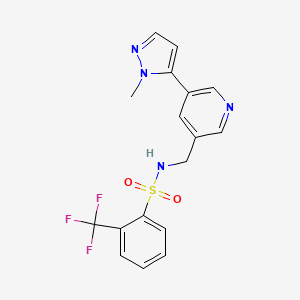
N-allyl-6,7-dimethoxy-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-6,7-dimethoxy-4-quinazolinamine is a derivative of the quinazoline class of compounds, which are known for their diverse pharmacological activities. Quinazolines have been studied for their potential in treating various conditions such as hypertension, viral infections, tumors, and malaria . The N-allyl group attached to the quinazoline nucleus may influence the biological activity and pharmacokinetic properties of the molecule.
Synthesis Analysis
The synthesis of quinazoline derivatives, including those with substitutions at the 6,7-dimethoxy positions, has been reported in several studies. For instance, a series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested for antibacterial activity . Another study described the synthesis of 2,4-disubstituted-6,7-dimethoxy quinazoline derivatives and their antihyperlipidemic activity . These syntheses typically involve multiple steps, including cyclization and substitution reactions, to introduce various functional groups onto the quinazoline core.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including N-allyl-6,7-dimethoxy-4-quinazolinamine, is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of methoxy groups at the 6 and 7 positions and the N-allyl substitution are expected to influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, depending on the substituents present on the ring system. For example, 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides, which share structural similarities with N-allyl-6,7-dimethoxy-4-quinazolinamine, were found to undergo halocyclization in the presence of bromine . The reactivity of the N-allyl group could also allow for further functionalization through reactions such as allylic oxidation or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of methoxy groups can increase the lipophilicity of the molecule, potentially affecting its solubility and permeability . The N-allyl substitution might also impact the molecule's stability and its ability to cross biological membranes. The structure-activity relationship studies of quinazoline derivatives have shown that certain substitutions can lead to compounds with low toxicity, favorable physicochemical properties, and effective in vivo activity .
科学的研究の応用
Antimalarial Activity
Quinazoline derivatives, including N-allyl-6,7-dimethoxy-4-quinazolinamine analogs, have been synthesized and evaluated for their antimalarial activity. A study reported the synthesis of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, revealing the discovery of compounds with high antimalarial activity. These findings underscore the potential of N-allyl-6,7-dimethoxy-4-quinazolinamine derivatives as promising antimalarial drug leads, contributing to the quest for potent antimalarial agents (Mizukawa et al., 2021).
Antitumor and Antiproliferative Activities
The derivatives of N-allyl-6,7-dimethoxy-4-quinazolinamine, such as AG-1478, have demonstrated significant in vitro and in vivo antiproliferative activity. These compounds have been recognized for their broad biopharmaceutical activities, including potential antitumor effects. The study of AG-1478's UV-Vis absorption spectra has provided insights into its structure and the spatial and temporal distribution of its inhibitory activities, highlighting its role in cancer research (Khattab et al., 2016).
Antiviral Activity
N-allyl-6,7-dimethoxy-4-quinazolinamine derivatives have also been identified as potential antiviral agents. A novel scaffold, DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), was discovered through NMR spectroscopy to bind specifically to the influenza A virus RNA promoter, exhibiting antiviral activity against influenza viruses. This discovery opens avenues for the development of new antiviral drugs based on quinazoline derivatives (Lee et al., 2014).
Antibacterial Activity
Research on N2,N4-disubstituted quinazoline-2,4-diamines, structurally related to N-allyl-6,7-dimethoxy-4-quinazolinamine, has revealed their potent antibacterial activity against multidrug-resistant Staphylococcus aureus. These studies not only highlight the potential for developing new antibacterial agents but also emphasize the diverse pharmacological applications of quinazoline derivatives (Van Horn et al., 2014).
Safety and Hazards
The safety information available indicates that “N-allyl-6,7-dimethoxy-4-quinazolinamine” may cause serious eye damage . Precautionary measures include wearing protective gloves and eye protection . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
6,7-dimethoxy-N-prop-2-enylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-5-14-13-9-6-11(17-2)12(18-3)7-10(9)15-8-16-13/h4,6-8H,1,5H2,2-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWSXBIMJWCAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2542089.png)
![6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2542094.png)

![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)
![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)
![Methyl 4-fluoro-3-{[(3-methoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2542103.png)


![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)

